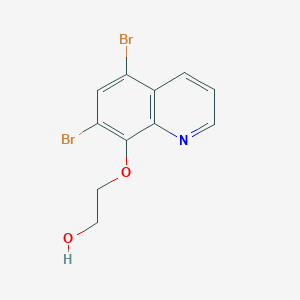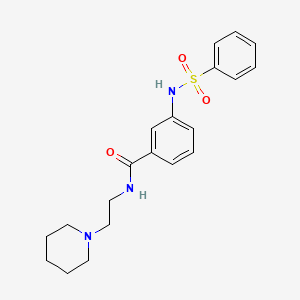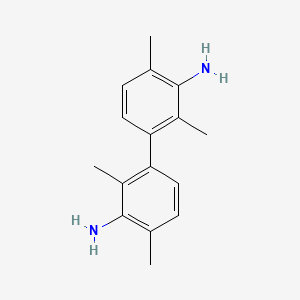
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline, commonly known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ is a heterocyclic compound that belongs to the quinoline family and is composed of two bromine atoms and a hydroxyethoxy group. DHQ has been extensively studied for its unique properties, including its mechanism of action and biochemical and physiological effects.
作用機序
DHQ has been found to exhibit its biological activities through various mechanisms of action. DHQ has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. DHQ has also been found to inhibit fungal ergosterol biosynthesis, which is essential for fungal cell membrane integrity. DHQ has also been investigated for its potential to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DHQ has been found to exhibit various biochemical and physiological effects. DHQ has been shown to induce oxidative stress in bacterial and fungal cells, leading to cell death. DHQ has also been found to induce DNA damage in cancer cells, leading to apoptosis. DHQ has also been investigated for its potential to modulate the immune system and to act as an anti-inflammatory agent.
実験室実験の利点と制限
DHQ has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. DHQ can be easily synthesized using various methods, and it is stable under a wide range of conditions. DHQ is also highly soluble in organic solvents, making it easy to handle in the laboratory. However, DHQ has some limitations, including its potential toxicity and its limited availability.
将来の方向性
There are several future directions for research on DHQ. One potential direction is to investigate the use of DHQ as a fluorescent probe for detecting metal ions. DHQ has been found to exhibit high selectivity and sensitivity for detecting metal ions, making it a promising candidate for developing new fluorescent probes. Another potential direction is to investigate the use of DHQ as a building block for synthesizing functional materials. DHQ has been found to exhibit unique properties, including its ability to form hydrogen bonds and to interact with metal ions, making it a promising candidate for developing new functional materials. Finally, further research is needed to investigate the potential use of DHQ as a therapeutic agent for treating bacterial infections, fungal infections, and cancer. DHQ has been found to exhibit potent biological activities, and further studies are needed to determine its safety and efficacy in vivo.
合成法
DHQ can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Borsche-Drechsel cyclization. The Pfitzinger reaction involves the condensation of 8-hydroxyquinoline with dibromoacetaldehyde in the presence of a base. The Skraup reaction involves the condensation of aniline, glycerol, and sulfuric acid with 8-bromoquinoline. The Borsche-Drechsel cyclization involves the reaction of 8-bromoquinoline with glycerol in the presence of a strong base.
科学的研究の応用
DHQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DHQ has been found to exhibit potent biological activities, including antibacterial, antifungal, and antitumor properties. DHQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a building block for synthesizing functional materials.
特性
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c12-8-6-9(13)11(16-5-4-15)10-7(8)2-1-3-14-10/h1-3,6,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUDRXASRVWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCCO)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
